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Compound of Interest

Compound Name: 2,6-Dibromo-3-hydroxypyridine

Cat. No.: B188541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2,6-Dibromo-3-hydroxypyridine (CAS No. 6602-33-1). Due to the limited availability of
published experimental spectra for this specific compound, this document presents predicted
data based on established principles of spectroscopy and analysis of analogous compounds.
The information herein is intended to serve as a reference for the identification,
characterization, and quality control of 2,6-Dibromo-3-hydroxypyridine in a research and
development setting.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2,6-Dibromo-3-hydroxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR data are based on the analysis of substituent effects on the
pyridine ring. The two bromine atoms are expected to have a significant deshielding effect on
the adjacent carbon and hydrogen atoms, while the hydroxyl group will also influence the
electronic environment of the ring.

Table 1: Predicted *H NMR Data for 2,6-Dibromo-3-hydroxypyridine

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b188541?utm_src=pdf-interest
https://www.benchchem.com/product/b188541?utm_src=pdf-body
https://www.benchchem.com/product/b188541?utm_src=pdf-body
https://www.benchchem.com/product/b188541?utm_src=pdf-body
https://www.benchchem.com/product/b188541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

(ppm) () (Hz)

~74-7.6 Doublet ~8.0 H-4

~71-7.3 Doublet ~8.0 H-5

~5.0-6.0 Broad Singlet - O-H

Note: Solvent is assumed to be DMSO-de. The chemical shift of the hydroxyl proton is highly
dependent on solvent and concentration.

Table 2: Predicted 3C NMR Data for 2,6-Dibromo-3-hydroxypyridine

Chemical Shift (8) (ppm) Assignment
~ 150 - 155 C-3
~ 140 - 145 C-5
~135-140 C-2
~125-130 C-6
~120-125 C-4

Note: Solvent is assumed to be DMSO-des.

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are based on the characteristic vibrations of the
functional groups present in 2,6-Dibromo-3-hydroxypyridine.

Table 3: Predicted Key IR Absorption Frequencies for 2,6-Dibromo-3-hydroxypyridine
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Frequency Range (cm™?)

Vibration Type

Functional Group

3200 - 3600 (broad) O-H Stretch Hydroxyl
3000 - 3100 (weak) C-H Stretch Aromatic
1550 - 1600 C=C Stretch Aromatic Ring
1400 - 1500 C=N Stretch Aromatic Ring
1200 - 1300 C-O Stretch Phenolic

550 - 700 C-Br Stretch Bromo

Mass Spectrometry (MS)

The predicted mass spectrometry data includes the molecular ion peak and a characteristic

isotopic pattern due to the presence of two bromine atoms. The natural abundance of bromine

isotopes is approximately 50.7% for 7°Br and 49.3% for 8!Br.

Table 4: Predicted Mass Spectrometry Data for 2,6-Dibromo-3-hydroxypyridine

m/z Value lon Notes
Corresponding to
251 [M]*
CsHs7°Br2NO
Corresponding to
253 [M+2]*
CsHs37°BrétBrNO
255 [M+4]* Corresponding to CsHs8Bra.NO
172/174 [M-Br]* Loss of a bromine radical
Subsequent loss of carbon
144/146 [M-Br-COJ*

monoxide

The expected intensity ratio for the [M]*, [M+2]*, and [M+4]* peaks is approximately 1:2:1.

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of spectroscopic data
for 2,6-Dibromo-3-hydroxypyridine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dibromo-3-hydroxypyridine in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI3) in an NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 3C.

o Process the data similarly to the *H NMR spectrum.

IR Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Record the sample spectrum over a range of 4000-400 cm~1.

o The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), coupled
to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

o Data Acquisition:
o Infuse the sample solution into the ion source.

o Acquire the mass spectrum in positive or negative ion mode over a suitable mass range
(e.g., m/z 50-500).

o For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate
fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized compound like 2,6-Dibromo-3-hydroxypyridine.
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Compound Synthesis
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Data for 2,6-Dibromo-3-hydroxypyridine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188541#spectroscopic-data-for-2-6-dibromo-3-
hydroxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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